4-Phenyl-5-tetradecylthiazol-2-amine

Catalog No.
S1906537
CAS No.
64415-14-1
M.F
C23H36N2S
M. Wt
372.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-5-tetradecylthiazol-2-amine

CAS Number

64415-14-1

Product Name

4-Phenyl-5-tetradecylthiazol-2-amine

IUPAC Name

4-phenyl-5-tetradecyl-1,3-thiazol-2-amine

Molecular Formula

C23H36N2S

Molecular Weight

372.6 g/mol

InChI

InChI=1S/C23H36N2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-21-22(25-23(24)26-21)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3,(H2,24,25)

InChI Key

WYDPIVMKULHMBF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC1=C(N=C(S1)N)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCCC1=C(N=C(S1)N)C2=CC=CC=C2

Chemical Identity

4-Phenyl-5-tetradecylthiazol-2-amine (PTTA) is an organic compound with the molecular formula C23H36N2S. PubChem: It belongs to a class of chemicals called thiazoles, which contain a five-membered ring with sulfur and nitrogen atoms. The specific structure of PTTA incorporates a phenyl group (benzene ring) and a tetradecyl chain (14-carbon chain).

Analytical Techniques

PTTA can be separated and analyzed using high-performance liquid chromatography (HPLC) techniques. There is research describing a specific method using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. SIELC Technologies: This method is adaptable for preparative separation, isolation of impurities, and pharmacokinetic studies.

4-Phenyl-5-tetradecylthiazol-2-amine is a thiazole derivative characterized by the presence of a phenyl group and a long tetradecyl alkyl chain. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This structural configuration contributes to its unique chemical properties and biological activities.

The reactions involving 4-Phenyl-5-tetradecylthiazol-2-amine primarily include:

  • Protonation: As an amine, it can be protonated in acidic conditions, forming ammonium salts .
  • Alkylation: The amine group can undergo alkylation reactions with alkyl halides, leading to the formation of quaternary ammonium salts when excess halide is present .
  • Condensation Reactions: The thiazole ring can participate in various condensation reactions, potentially forming imines or other derivatives depending on the reactants involved .

Compounds containing thiazole rings, including 4-Phenyl-5-tetradecylthiazol-2-amine, have been noted for various biological activities:

  • Antimicrobial Properties: Thiazole derivatives are often studied for their antimicrobial effects due to their ability to interact with biological membranes and cellular components .
  • Anticancer Activity: Some studies suggest that thiazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Neuroprotective Effects: Thiazoles may also possess neuroprotective qualities, making them candidates for research in neurodegenerative diseases.

The synthesis of 4-Phenyl-5-tetradecylthiazol-2-amine can be achieved through several methods:

  • Condensation Reactions: A common synthetic route involves the reaction of phenylacetic acid derivatives with thiourea followed by cyclization to form the thiazole ring.
  • Alkylation of Amines: The amine group can be introduced through alkylation of a suitable precursor with tetradecyl bromide or similar alkyl halides.
  • Multicomponent Reactions: Recent advancements in synthetic chemistry have highlighted the use of multicomponent reactions that can efficiently generate thiazole derivatives from simpler starting materials .

4-Phenyl-5-tetradecylthiazol-2-amine has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Materials Science: The compound can be utilized in creating functionalized silica-based adsorbents for various applications in environmental chemistry and material sciences .
  • Biological Probes: Its unique structure allows it to function as a ligand in biochemical assays or as a probe for studying biological interactions.

Research into the interaction of 4-Phenyl-5-tetradecylthiazol-2-amine with biological systems has shown promising results:

  • Cell Membrane Interaction: Studies indicate that thiazole derivatives can penetrate cell membranes effectively due to their lipophilicity, enhancing their bioavailability .
  • Binding Affinity: Investigations into its binding affinity with various biomolecules suggest potential applications in drug design and molecular biology.

Several compounds share structural similarities with 4-Phenyl-5-tetradecylthiazol-2-amine, including:

Compound NameStructure FeaturesBiological Activity
2-Amino-1,3,4-thiadiazoleContains thiadiazole ring; exhibits antimicrobial propertiesAntimicrobial
5-(4-Methylphenyl)-thiazolidineThiazolidine structure; used in diabetes treatmentAntidiabetic
4-(Trifluoromethyl)thiazoleFluorinated thiazole; known for high reactivityAnticancer

Uniqueness of 4-Phenyl-5-tetradecylthiazol-2-amine

What sets 4-Phenyl-5-tetradecylthiazol-2-amine apart from these compounds is its long tetradecyl chain, which enhances its lipophilicity and potential bioactivity compared to other thiazoles. This structural feature may improve its interaction with lipid membranes, making it particularly effective in pharmaceutical applications targeting membrane-bound receptors or enzymes.

XLogP3

9.4

UNII

11PW1H7SFJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64415-14-1

Wikipedia

4-Phenyl-5-tetradecylthiazol-2-amine

Dates

Modify: 2023-08-16

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